2-(2,6-Difluorophenyl)-4-(2-nitrophenyl)thiazole
Description
2-(2,6-Difluorophenyl)-4-(2-nitrophenyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with difluorophenyl and nitrophenyl groups
Properties
IUPAC Name |
2-(2,6-difluorophenyl)-4-(2-nitrophenyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F2N2O2S/c16-10-5-3-6-11(17)14(10)15-18-12(8-22-15)9-4-1-2-7-13(9)19(20)21/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTELUKUCJUBEPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=C(C=CC=C3F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)-4-(2-nitrophenyl)thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-difluoroaniline with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate undergoes cyclization with a sulfur source, such as Lawesson’s reagent, to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluorophenyl)-4-(2-nitrophenyl)thiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cyclization: Sulfur sources like Lawesson’s reagent or phosphorus pentasulfide.
Major Products
Reduction: 2-(2,6-Difluorophenyl)-4-(2-aminophenyl)thiazole.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
2-(2,6-Difluorophenyl)-4-(2-nitrophenyl)thiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorophenyl)-4-(2-nitrophenyl)thiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The difluorophenyl and nitrophenyl groups contribute to its binding affinity and specificity, allowing it to modulate biological activity effectively.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Difluorophenyl)-4-phenylthiazole: Lacks the nitro group, which may affect its reactivity and biological activity.
2-Phenyl-4-(2-nitrophenyl)thiazole: Lacks the difluorophenyl group, which may influence its electronic properties and applications.
Uniqueness
2-(2,6-Difluorophenyl)-4-(2-nitrophenyl)thiazole is unique due to the presence of both difluorophenyl and nitrophenyl groups, which impart distinct electronic and steric properties. These features enhance its potential in various applications, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
